1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate
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Overview
Description
1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate is an organic compound with the chemical formula C16H12O3 and a molecular weight of 252.26 g/mol . It is a white crystalline solid that is insoluble in water but soluble in various organic solvents . This compound is used in organic synthesis reactions and serves as a catalyst and ligand in laboratory settings .
Mechanism of Action
Mode of Action
It is known that the compound can be used as a catalyst and ligand in organic synthesis reactions, including catalytic addition, alkylation, and arylation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Oxo-2,3-dihydro-1H-inden-4-YL Benzoate . For instance, the compound is a white solid crystal at room temperature, insoluble in water but soluble in various organic solvents . Therefore, the solvent used can significantly impact the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the effects of this compound vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate typically involves the reaction of 1-Oxo-2,3-dihydro-1H-indene with benzoic anhydride . The reaction conditions can vary, but it generally requires a controlled environment to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield other derivatives of indanone.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Addition: It can participate in addition reactions, particularly in the presence of catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for addition reactions . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate has several applications in scientific research:
Comparison with Similar Compounds
1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate can be compared with other similar compounds, such as:
4-Hydroxy-1-indanone benzoate: Similar in structure but with a hydroxyl group instead of an oxo group.
4-Benzoyloxy-1-indanone: Another derivative with a benzoyloxy group.
Benzoic acid 1-oxoindan-4-yl ester: A closely related ester compound.
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
(1-oxo-2,3-dihydroinden-4-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-14-10-9-13-12(14)7-4-8-15(13)19-16(18)11-5-2-1-3-6-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMQQMAQHFBMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975139 |
Source
|
Record name | 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59725-61-0 |
Source
|
Record name | 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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